molecular formula C15H19N5O2 B14002117 2-(1-Cyclohexyl-6-oxo-2-pyrazol-1-ylpyrimidin-5-yl)acetamide

2-(1-Cyclohexyl-6-oxo-2-pyrazol-1-ylpyrimidin-5-yl)acetamide

Cat. No.: B14002117
M. Wt: 301.34 g/mol
InChI Key: WCGZPGTZRFUUKI-UHFFFAOYSA-N
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Description

2-(1-Cyclohexyl-6-oxo-2-pyrazol-1-ylpyrimidin-5-yl)acetamide is a complex organic compound featuring a pyrazole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclohexyl-6-oxo-2-pyrazol-1-ylpyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, followed by its reaction with a pyrimidine derivative. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors might be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclohexyl-6-oxo-2-pyrazol-1-ylpyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-(1-Cyclohexyl-6-oxo-2-pyrazol-1-ylpyrimidin-5-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Cyclohexyl-6-oxo-2-pyrazol-1-ylpyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone share a similar pyrazole ring structure.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil contain the pyrimidine ring and are used in various applications.

Uniqueness

What sets 2-(1-Cyclohexyl-6-oxo-2-pyrazol-1-ylpyrimidin-5-yl)acetamide apart is its unique combination of the pyrazole and pyrimidine rings, which may confer distinct biological activities and chemical properties not found in simpler analogs .

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

2-(1-cyclohexyl-6-oxo-2-pyrazol-1-ylpyrimidin-5-yl)acetamide

InChI

InChI=1S/C15H19N5O2/c16-13(21)9-11-10-17-15(19-8-4-7-18-19)20(14(11)22)12-5-2-1-3-6-12/h4,7-8,10,12H,1-3,5-6,9H2,(H2,16,21)

InChI Key

WCGZPGTZRFUUKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CN=C2N3C=CC=N3)CC(=O)N

Origin of Product

United States

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